molecular formula C11H7ClN4OS B1459974 1-(3-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 929973-42-2

1-(3-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B1459974
M. Wt: 278.72 g/mol
InChI Key: PNQLSEOYRIQWHW-UHFFFAOYSA-N
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Description

The compound “1-(3-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” belongs to the class of organic compounds known as phenylpiperidines . It is a derivative of pyrazolo[3,4-d]pyrimidine, a fused nitrogen-containing heterocyclic ring system .

Scientific Research Applications

Application in Cancer Research

  • Summary of the Application : This compound has been used in the development of novel CDK2 inhibitors, which are a promising target for cancer treatment .
  • Methods of Application : A new set of small molecules featuring the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds as well as the thioglycoside derivatives were designed and synthesized as novel CDK2 targeting compounds .
  • Results or Outcomes : The growth of three examined cell lines was significantly inhibited by most of the prepared compounds. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively). Of these compounds, 14 & 15 showed the best cytotoxic activities against the three cell lines with IC50 values of 45, 6, and 48 nM and 46, 7, and 48 nM against MCF-7, HCT-116 and HepG-2, respectively .

Application in Anti-Inflammatory Research

  • Summary of the Application : This compound has been used in the development of new anti-inflammatory drugs .
  • Methods of Application : The compound was synthesized and tested for its anti-inflammatory activity .
  • Results or Outcomes : Some derivatives of the compound were found to have activity comparable to that of indomethacin, a common anti-inflammatory drug, with minimal ulcerogenic effects .

Application in Anticancer Research

  • Summary of the Application : This compound has been used in the synthesis of new anticancer drugs .
  • Methods of Application : A series of pyrazolo[3,4-d]pyrimidine and urea hybrids were designed, synthesized, and evaluated for their anticancer activity in vitro and in vivo cancer models .
  • Results or Outcomes : Some of the newly synthesized compounds demonstrated good to moderate anticancer activity, most of the compounds showed activity against renal cancer cell lines .

Application in EGFR-TK Inhibition

  • Summary of the Application : This compound has been used in the development of new EGFR-TK inhibitors .
  • Methods of Application : A new set of small molecules featuring the privileged pyrazolo [3,4-d]pyrimidine and pyrazolo [4,3-e] [1,2,4]triazolo [1,5-c]pyrimidine scaffolds were designed and synthesized .
  • Results or Outcomes : Two compounds exhibited excellent broad-spectrum cytotoxic activity in NCI 5-log dose assays against the full 60-cell panel with GI 50 values ranging from 0.018 to 9.98 μM .

Application in Antibacterial Research

  • Summary of the Application : This compound has been used in the development of new antibacterial drugs .
  • Methods of Application : A new library of pyrazolo [3,4-d]pyrimidine derivatives was synthesized and screened for its antibacterial activity .
  • Results or Outcomes : Some derivatives of the compound were found to have higher antibacterial activity than the standard drugs .

properties

IUPAC Name

1-(3-chlorophenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4OS/c12-6-2-1-3-7(4-6)16-9-8(5-13-16)10(17)15-11(18)14-9/h1-5H,(H2,14,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNQLSEOYRIQWHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)NC(=S)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 2
1-(3-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 3
1-(3-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 4
1-(3-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 5
1-(3-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 6
1-(3-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Citations

For This Compound
1
Citations
DA Carlson, MR Singer, C Sutherland, C Redondo… - Cell chemical …, 2018 - cell.com
Sustained vascular smooth muscle hypercontractility promotes hypertension and cardiovascular disease. The etiology of hypercontractility is not completely understood. New …
Number of citations: 20 www.cell.com

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